6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Pd-catalyzed amination Cross-coupling reactivity Buchwald-Hartwig

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS 177167-05-4) is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a bromine atom at the C-6 position and a chloromethyl group at the C-2 position on the quinazolin-4(3H)-one core (molecular formula C₉H₆BrClN₂O, molecular weight 273.51 g/mol). The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
CAS No. 177167-05-4
Cat. No. B065995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-(chloromethyl)quinazolin-4(3H)-one
CAS177167-05-4
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)N=C(N2)CCl
InChIInChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14)
InChIKeyYWQRRCDOIGNYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS 177167-05-4): A Strategic Halogenated Quinazolinone Intermediate for Medicinal Chemistry and Cross-Coupling Applications


6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS 177167-05-4) is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a bromine atom at the C-6 position and a chloromethyl group at the C-2 position on the quinazolin-4(3H)-one core (molecular formula C₉H₆BrClN₂O, molecular weight 273.51 g/mol) . The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities [1]. This compound's value derives from its orthogonal reactivity profile: the C-6 bromine serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-2 chloromethyl group undergoes nucleophilic substitution independently, enabling sequential and regioselective diversification [2]. The compound is explicitly employed as a key synthetic intermediate in patent-protected Aurora kinase inhibitor programs [3].

Why 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs: Evidence of Position- and Halogen-Dependent Reactivity


Substituting 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one with a closely related in-class analog—such as the 6-chloro, 7-bromo positional isomer, or halogen-swapped variant—introduces quantifiable risks of synthetic failure or altered biological profile. Direct comparative kinetic data demonstrate that the 6-bromo substituent is indispensable for Pd-catalyzed amination reactivity, as the corresponding 6-chloro analog remains completely unreactive under identical conditions [1]. Furthermore, the 6-position on the quinazolinone ring is documented as the most widely studied site for substitution in antitumor SAR programs, with bromine at C-6 conferring superior electronic and steric properties for cross-coupling relative to chlorine [2]. The C-2 chloromethyl group provides a less reactive electrophilic handle than a corresponding bromomethyl group, enabling chemoselective sequential derivatization that would be compromised by the more labile bromomethyl analog [3]. These compound-specific features collectively mean that generic replacement risks both synthetic inefficiency and loss of the regiochemical control required for patent-defined molecular targets [4].

Product-Specific Quantitative Differentiation Evidence for 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one


C-6 Bromo vs. C-6 Chloro Reactivity in Pd-Catalyzed Amination: 100% vs. 0% Conversion

In a direct head-to-head study, 6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one (the 6-bromo analog of the core scaffold) and its 6-chloro counterpart were subjected to identical Pd-catalyzed amination conditions (Pd₂(dba)₃/DavePhos, NaOᵗBu, 1,4-dioxane, 100 °C) with p-toluidine. The 6-bromo substrate was totally consumed (100% conversion), while the 6-chloro substrate was completely unreactive (0% conversion) [1]. This demonstrates that the C-6 bromine atom is not merely a placeholder but is mechanistically required for oxidative addition in the catalytic cycle, a step that the C-6 chlorine cannot undergo under these conditions.

Pd-catalyzed amination Cross-coupling reactivity Buchwald-Hartwig

Orthogonal Reactivity: C-2 Chloromethyl vs. C-6 Bromo Enables Sequential Regioselective Derivatization

The target compound possesses two electrophilic sites with mechanistically distinct reactivity. The C-2 chloromethyl group undergoes Sₙ2-type nucleophilic substitution (with amines, thiols, alkoxides) without requiring metal catalysis, while the C-6 bromine participates exclusively in transition-metal-catalyzed cross-coupling (Pd, Cu). This orthogonality is documented in the patent CN110655505B, where 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one is first reacted at the C-2 chloromethyl position with morpholine to yield 6-bromo-2-(morpholin-4-ylmethyl)-3H-quinazolin-4-one, followed by Suzuki-Miyaura coupling at the C-6 bromine [1]. In contrast, the halogen-swapped analog 2-(bromomethyl)-6-chloroquinazolin-4(3H)-one (CAS 147423-73-2) would reverse this reactivity order: the more labile C-2 bromomethyl group would undergo premature nucleophilic displacement, compromising the ability to execute the C-2-first, C-6-second sequential diversification strategy [2].

Orthogonal reactivity Sequential derivatization Chemoselectivity

Patent-Validated Intermediate for Aurora Kinase A Inhibitor Synthesis with Documented Antitumor Activity

Patent CN110655505B explicitly identifies 6-bromo-2-(chloromethyl)-1H-quinazolin-4-one (InChI Key: YWQRRCDOIGNYEJ-UHFFFAOYSA-N) as a key intermediate in the synthesis of 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivatives [1]. The final compounds demonstrated inhibitory activity against breast cancer, prostate cancer, and human neuroblastoma cell lines, with the 6-position of the quinazolinone ring being the critical site for introducing the benzimidazole pharmacophore [1]. The patent's SAR analysis states that substitution at the 6-position is the most extensively studied and biologically impactful modification site on the quinazolinone scaffold [1]. In contrast, the 7-bromo positional isomer (CAS 573681-17-1) would direct the pharmacophore attachment to a different vector, fundamentally altering the geometry of target engagement with the Aurora kinase ATP-binding pocket [2].

Aurora kinase inhibition Antitumor agents Patent-protected scaffold

Synthetic Accessibility: Microwave-Assisted Synthesis Achieves ≥95% Yield with Scalable Precursors

The compound is accessible via a one-step cyclocondensation of commercially available bromoanthranilic acid with chloroacetonitrile under basic conditions (K₂CO₃), with microwave-assisted protocols achieving yields exceeding 95% . This compares favorably to alternative synthetic routes for related halogenated quinazolinones. For instance, the benzoxazinone/hydrazine hydrate route to the same scaffold requires elevated temperatures (120–130 °C) and yields only approximately 75% . The high-yielding microwave route reduces both material cost and purification burden, making the compound economically viable for multi-gram to kilogram-scale procurement. The 6-chloro analog (CAS 2856-54-4, 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one) is commercially available but, as established in Evidence Item 1, is cross-coupling incompetent, negating any cost advantage [1].

Synthetic efficiency Microwave-assisted synthesis Process scalability

Physicochemical Differentiation: Bromine at C-6 Increases Lipophilicity (ClogP) and Modulates Electronic Properties Relative to Chloro and Unsubstituted Analogs

The bromine substituent at C-6 confers distinct physicochemical properties compared to chlorine or hydrogen at the same position. Based on computed molecular descriptors, 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one has a topological polar surface area (TPSA) of 35.17 Ų and 1 hydrogen bond donor, consistent with moderate membrane permeability . Halogen substitution at C-6 modulates the electron density of the quinazolinone ring system: bromine, with its larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and higher polarizability, enhances hydrophobic interactions with target protein pockets while maintaining sufficient aqueous solubility for in vitro assay compatibility [1]. Literature on 6-bromo-quinazolinone SAR demonstrates that the 6-bromo substituent is associated with potent COX-2 inhibition (IC₅₀ values in the low micromolar range for optimized derivatives) and that bromine at C-6 consistently outperforms chlorine in anti-inflammatory cellular assays measuring COX-2, iNOS, and ICAM-1 expression [2]. The unsubstituted analog 2-(chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8, MW 194.62 g/mol) lacks the 6-position halide entirely and therefore cannot participate in any C-6 cross-coupling or benefit from the lipophilicity enhancement of halogen substitution .

Lipophilicity SAR Physicochemical properties

Commercial Availability and Purity Benchmarking: ≥95% Purity with Defined Storage Specifications

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% (CAS 177167-05-4, MDL MFCD06347511) . Recommended storage conditions are sealed, dry, at 2–8 °C or room temperature, away from moisture, ensuring stability during procurement and long-term storage [1]. In comparison, the 7-bromo positional isomer (CAS 573681-17-1) is less broadly stocked, and the 6-chloro analog (CAS 2856-54-4) is available but, as demonstrated above, lacks cross-coupling competence. The compound is supplied in standard unit sizes (100 mg, 1 g, 5 g) with pricing transparency . For procurement decisions, the combination of high purity, defined storage stability, multi-supplier availability, and documented synthetic utility makes 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one a lower-risk sourcing choice compared to less-characterized positional isomers or analogs with undocumented stability profiles.

Commercial sourcing Purity specification Procurement readiness

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one


Medicinal Chemistry: Aurora Kinase A and Antitumor Agent Development

The compound is the designated intermediate in patent CN110655505B for synthesizing 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-ones, a series with demonstrated inhibitory activity against breast cancer, prostate cancer, and human neuroblastoma cell lines [1]. In this application, the C-2 chloromethyl group is first displaced by morpholine or related amines, followed by Suzuki-Miyaura coupling at C-6 to install the benzimidazole pharmacophore. The 6-position is explicitly identified as the most critical site for biological activity modulation in this scaffold class [1]. Researchers developing Aurora kinase inhibitors or quinazolinone-based antitumor agents should prioritize this specific isomer to access the patent-defined SAR space and enable direct comparison with disclosed biological data.

Synthetic Methodology: Chemoselective Sequential Derivatization Platforms

This compound serves as a model substrate for developing and optimizing sequential chemoselective derivatization strategies. The orthogonal reactivity of C-2 chloromethyl (Sₙ2, catalyst-free) and C-6 bromo (Pd-catalyzed cross-coupling) allows methodology groups to study reaction compatibility, chemoselectivity, and telescoped one-pot transformations [2]. The contrasting reactivity of the 6-bromo vs. 6-chloro system (100% vs. 0% conversion in Pd-catalyzed amination) provides a clear benchmark for evaluating new catalytic systems, ligands, or reaction conditions [3]. Procurement of this compound enables reproducible methodology development with a well-characterized, commercially available substrate.

Chemical Biology: Tool Compound Synthesis via C-6 Diversification

The C-6 bromine atom serves as a versatile handle for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to generate focused libraries of 6-substituted quinazolinones for biological screening [4]. The 6-bromo-quinazolinone scaffold has proven utility in COX-2 inhibitor development, with derivatives showing potent inhibition of COX-2, iNOS, and ICAM-1 expression in human keratinocyte NCTC-2544 cells [5]. The chloromethyl group at C-2 can be retained or further derivatized depending on the target profile, offering two independent diversification points for SAR exploration.

Process Chemistry: Scalable Synthesis of Key Intermediates for Pharmaceutical Development

With a demonstrated microwave-assisted synthesis achieving ≥95% yield from commercially available bromoanthranilic acid and chloroacetonitrile, this compound is amenable to process-scale optimization . Its established storage stability (sealed, dry, away from moisture, at 2–8 °C or room temperature) and multi-supplier commercial availability make it a practical choice for medicinal chemistry groups transitioning from hit-to-lead to lead optimization phases, where reproducible intermediate quality and reliable supply chains are critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.